molecular formula C19H20N4O2S B2758911 6-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole CAS No. 2319632-61-4

6-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole

Cat. No.: B2758911
CAS No.: 2319632-61-4
M. Wt: 368.46
InChI Key: IRUHKMJDDDNGGQ-UHFFFAOYSA-N
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Description

6-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole is a complex organic compound with a molecular formula of C19H20N4O2S and a molecular weight of 36846

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the piperidine and pyridazine rings through a series of nucleophilic substitution and condensation reactions. Common reagents used in these reactions include thionyl chloride, piperidine, and methylpyridazine, under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the synthesis process. The use of catalysts and solvents such as dimethylformamide (DMF) and dichloromethane (DCM) can enhance reaction efficiency and product isolation.

Chemical Reactions Analysis

Types of Reactions

6-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

6-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzothiazol-2-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
  • 1,3-Benzothiazol-6-yl-[4-[(6-chloropyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
  • 1,3-Benzothiazol-6-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone

Uniqueness

6-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-13-2-5-18(22-21-13)25-11-14-6-8-23(9-7-14)19(24)15-3-4-16-17(10-15)26-12-20-16/h2-5,10,12,14H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUHKMJDDDNGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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